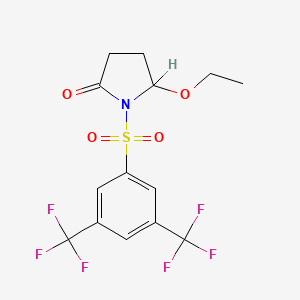
Hexasodium 3,3'-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Neutralization: The sulfonated azo compound is neutralized with sodium hydroxide to form the hexasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions, followed by sulfonation and neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium dithionite and zinc dust.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) has several scientific research applications, including:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Used as a staining agent in biological assays to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Used in the textile industry as a dye for fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its use as a dye and staining agent. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications.
Comparación Con Compuestos Similares
Similar Compounds
- Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
- Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
Uniqueness
Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is unique due to its specific structure, which includes multiple azo groups and sulfonate groups. This structure provides it with distinct properties such as high solubility in water, stability, and strong coloring ability, making it highly valuable in various applications.
Propiedades
Número CAS |
85188-14-3 |
|---|---|
Fórmula molecular |
C58H44N10Na6O22S6 |
Peso molecular |
1563.4 g/mol |
Nombre IUPAC |
hexasodium;2-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C58H50N10O22S6.6Na/c1-33-23-47(51(89-5)31-45(33)65-61-43-19-21-49(87-3)57(29-43)95(81,82)83)67-63-41-17-13-37(55(27-41)93(75,76)77)9-7-35-11-15-39(25-53(35)91(69,70)71)59-60-40-16-12-36(54(26-40)92(72,73)74)8-10-38-14-18-42(28-56(38)94(78,79)80)64-68-48-24-34(2)46(32-52(48)90-6)66-62-44-20-22-50(88-4)58(30-44)96(84,85)86;;;;;;/h7-32H,1-6H3,(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86);;;;;;/q;6*+1/p-6/b9-7+,10-8+,60-59?,65-61?,66-62?,67-63?,68-64?;;;;;; |
Clave InChI |
GRURKBXRKWHRPA-PANWVLLISA-H |
SMILES isomérico |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)/C=C/C6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


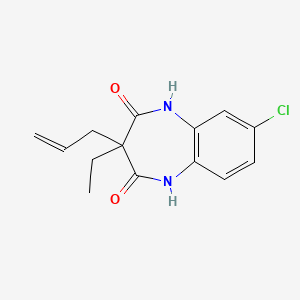
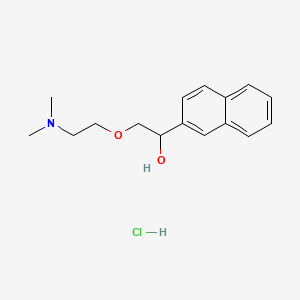
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
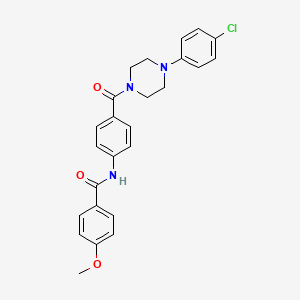
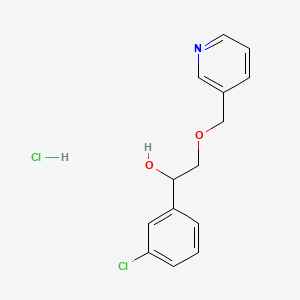

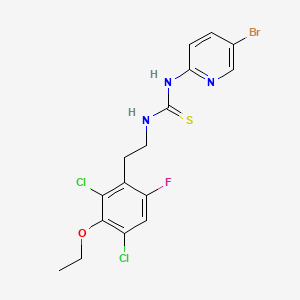
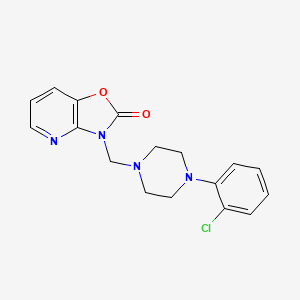

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
